Glasdegib maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of the Smoothened (SMO) Pathway

Glasdegib maleate functions by inhibiting the Smoothened (SMO) protein. SMO is a key component of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue repair. However, in some cancers, this pathway becomes abnormally activated, promoting uncontrolled cell division and tumor growth []. Glasdegib acts as a SMO antagonist, effectively blocking the signal transduction within the pathway and hindering cancer cell proliferation [].

Research Focus on Specific Cancers

Current scientific research on Glasdegib maleate primarily focuses on its efficacy in treating specific types of cancers, including:

Acute Myeloid Leukemia (AML)

Studies have shown promising results for Glasdegib in combination with other therapies for treating AML, particularly in patients with mutations in the FLT3 gene []. These mutations are associated with a more aggressive form of AML.

Basal Cell Carcinoma (BCC)

Research suggests that Glasdegib might be effective in treating advanced BCC, a type of skin cancer, especially for patients with locally advanced or metastatic disease who are not eligible for surgery or radiation therapy [].

Other Solid Tumors

Ongoing scientific investigations are exploring the potential of Glasdegib in treating other solid tumors, such as colorectal cancer and ovarian cancer. These studies are still in the early stages, and further research is needed to determine its effectiveness in these settings [].

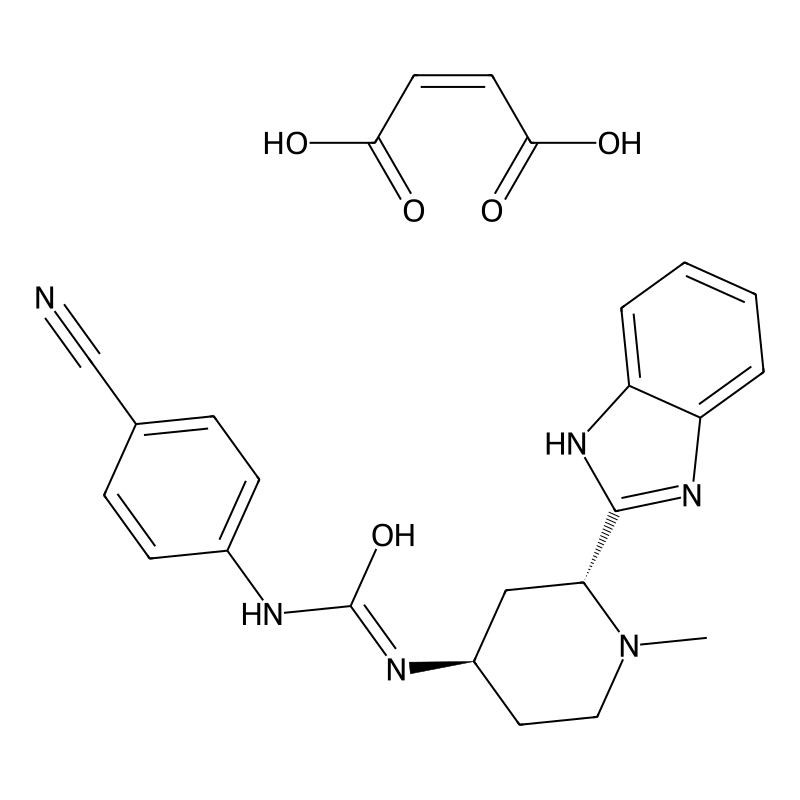

Glasdegib maleate is a potent small-molecule inhibitor of the Sonic Hedgehog signaling pathway, specifically targeting the Smoothened receptor. Its chemical structure is represented by the formula C25H26N6O5, with a molecular weight of approximately 490.51 Daltons. The compound is primarily utilized in the treatment of acute myeloid leukemia, particularly in patients who are older or have comorbidities that prevent the use of intensive chemotherapy. Glasdegib maleate is marketed under the brand name Daurismo and was approved by the U.S. Food and Drug Administration in November 2018 for clinical use .

Glasdegib maleate acts by inhibiting the Smoothened protein, a key component of the SHh signaling pathway []. In AML, aberrant activation of this pathway promotes the survival and proliferation of leukemia cells. By blocking Smoothened, Glasdegib disrupts the SHh signaling cascade, ultimately leading to the death of AML cells [].

It's important to note that the specific mechanisms by which Glasdegib interacts with Smoothened at a molecular level are still under investigation [].

Key Reactions:- Inhibition of Smoothened: Glasdegib binds to the Smoothened receptor, preventing downstream signaling that promotes cell proliferation.

- Metabolism: Glasdegib is primarily metabolized by cytochrome P450 3A4, with minor contributions from CYP2C8 and UGT1A9, leading to various metabolites that may have different pharmacological properties .

Glasdegib maleate exhibits significant biological activity as an inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in cellular processes such as growth and differentiation. Aberrant activation of this pathway is implicated in various cancers, including acute myeloid leukemia and basal cell carcinoma.

Effects on Cancer Cells:- Inhibition of Tumor Growth: By blocking Smoothened, glasdegib reduces tumor cell proliferation.

- Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells that rely on Hedgehog signaling for survival .

The synthesis of glasdegib maleate involves several steps, primarily focusing on forming the maleate salt from glasdegib monomaleate and maleic acid.

General Procedure:- Dissolution: Glasdegib monomaleate is dissolved in a mixture of dichloromethane and methanol.

- Reaction with Maleic Acid: Maleic acid is added to the solution under controlled heating and sonication.

- Crystallization: The resulting mixture is stirred to form a precipitate, which is then filtered and dried to yield glasdegib dimaleate .

This method allows for the isolation of pure crystalline forms suitable for pharmaceutical applications.

Glasdegib maleate is primarily used in oncology for treating acute myeloid leukemia, particularly in patients who are not candidates for intensive chemotherapy regimens. The drug is administered orally, often in combination with low-dose cytarabine, enhancing therapeutic efficacy while minimizing side effects .

Other Potential

Glasdegib maleate has been studied for its interactions with various drugs and biological systems. It exhibits notable interactions with several transport proteins and enzymes:

- Transport Proteins: Glasdegib is a substrate for P-glycoprotein and breast cancer resistance protein, influencing its absorption and distribution.

- Cytochrome P450 Enzymes: The compound does not inhibit several CYP enzymes but can affect the metabolism of co-administered drugs that are substrates of CYP3A4 .

Clinical Implications:

Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects during combination therapies.

Several compounds exhibit structural or functional similarities to glasdegib maleate, particularly within the class of Hedgehog inhibitors:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Sonidegib | Small-molecule inhibitor | Selective for Smoothened; used in basal cell carcinoma |

| Vismodegib | Small-molecule inhibitor | Approved for advanced basal cell carcinoma; distinct pharmacokinetics |

| LDE225 (LDE225) | Small-molecule inhibitor | Potent against Smoothened; used in clinical trials for various cancers |

Uniqueness of Glasdegib Maleate:

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Medication Guides

Glasdegib Maleate

TABLET;ORAL

PFIZER

03/27/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548156/ PubMed PMID: 31643486.

3: Goldsmith SR, Lovell AR, Schroeder MA. Glasdegib for the treatment of adult patients with newly diagnosed acute myeloid leukemia or high-grade myelodysplastic syndrome who are elderly or otherwise unfit for standard induction chemotherapy. Drugs Today (Barc). 2019 Sep;55(9):545-562. doi: 10.1358/dot.2019.55.9.3020160. PubMed PMID: 31584572.

4: Tremblay G, Westley T, Cappelleri JC, Arondekar B, Chan G, Bell TJ, Briggs A. Overall survival of glasdegib in combination with low-dose cytarabine, azacitidine, and decitabine among adult patients with previously untreated AML: comparative effectiveness using simulated treatment comparisons. Clinicoecon Outcomes Res. 2019 Sep 6;11:551-565. doi: 10.2147/CEOR.S203482. eCollection 2019. PubMed PMID: 31564931; PubMed Central PMCID: PMC6735653.

5: Cortes JE, Dombret H, Merchant A, Tauchi T, DiRienzo CG, Sleight B, Zhang X, Leip EP, Shaik N, Bell T, Chan G, Sekeres MA. Glasdegib plus intensive/nonintensive chemotherapy in untreated acute myeloid leukemia: BRIGHT AML 1019 Phase III trials. Future Oncol. 2019 Nov;15(31):3531-3545. doi: 10.2217/fon-2019-0373. Epub 2019 Sep 13. PubMed PMID: 31516032.

6: Wolska-Washer A, Robak T. Glasdegib in the treatment of acute myeloid leukemia. Future Oncol. 2019 Oct;15(28):3219-3232. doi: 10.2217/fon-2019-0171. Epub 2019 Aug 21. PubMed PMID: 31432695.

7: Fathi AT. Glasdegib with Low-Dose Cytarabine: A New Upfront Option for the Vulnerable AML Patient. Clin Cancer Res. 2019 Oct 15;25(20):6015-6017. doi: 10.1158/1078-0432.CCR-19-1986. Epub 2019 Jul 19. PubMed PMID: 31324656.

8: Norsworthy KJ, By K, Subramaniam S, Zhuang L, Del Valle PL, Przepiorka D, Shen YL, Sheth CM, Liu C, Leong R, Goldberg KB, Farrell AT, Pazdur R. FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia. Clin Cancer Res. 2019 Oct 15;25(20):6021-6025. doi: 10.1158/1078-0432.CCR-19-0365. Epub 2019 May 7. PubMed PMID: 31064779.

9: Sallman DA, Komrokji RS, Sweet KL, Mo Q, McGraw KL, Duong VH, Zhang L, Nardelli LA, Padron E, List AF, Lancet JE. A phase 2 trial of the oral smoothened inhibitor glasdegib in refractory myelodysplastic syndromes (MDS). Leuk Res. 2019 Jun;81:56-61. doi: 10.1016/j.leukres.2019.03.008. Epub 2019 Mar 30. PubMed PMID: 31030089.

10: Gerds AT, Tauchi T, Ritchie E, Deininger M, Jamieson C, Mesa R, Heaney M, Komatsu N, Minami H, Su Y, Shaik N, Zhang X, DiRienzo C, Zeremski M, Chan G, Talpaz M. Corrigendum to "Phase 1/2 trial of glasdegib in patients with primary or secondary myelofibrosis previously treated with ruxolitinib" [Leukemia Res. 79 (2019) 38-44]. Leuk Res. 2019 Jun;81:105. doi: 10.1016/j.leukres.2019.04.006. Epub 2019 Apr 24. PubMed PMID: 31029462.

11: Shaik N, Hee B, Liang Y, LaBadie RR. Absolute Oral Bioavailability of Glasdegib (PF-04449913), a Smoothened Inhibitor, in Randomized Healthy Volunteers. Clin Pharmacol Drug Dev. 2019 Oct;8(7):895-902. doi: 10.1002/cpdd.692. Epub 2019 Apr 12. PubMed PMID: 30977980; PubMed Central PMCID: PMC6850403.

12: Gerds AT, Tauchi T, Ritchie E, Deininger M, Jamieson C, Mesa R, Heaney M, Komatsu N, Minami H, Su Y, Shaik N, Zhang X, DiRienzo C, Zeremski M, Chan G, Talpaz M. Phase 1/2 trial of glasdegib in patients with primary or secondary myelofibrosis previously treated with ruxolitinib. Leuk Res. 2019 Apr;79:38-44. doi: 10.1016/j.leukres.2019.02.012. Epub 2019 Feb 28. Erratum in: Leuk Res. 2019 Jun;81:105. PubMed PMID: 30849661.

13: Hoy SM. Glasdegib: First Global Approval. Drugs. 2019 Feb;79(2):207-213. doi: 10.1007/s40265-018-1047-7. Review. PubMed PMID: 30666593.

14: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535600/ PubMed PMID: 30601609.

15: Cortes JE, Heidel FH, Hellmann A, Fiedler W, Smith BD, Robak T, Montesinos P, Pollyea DA, DesJardins P, Ottmann O, Ma WW, Shaik MN, Laird AD, Zeremski M, O'Connell A, Chan G, Heuser M. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome. Leukemia. 2019 Feb;33(2):379-389. doi: 10.1038/s41375-018-0312-9. Epub 2018 Dec 16. PubMed PMID: 30555165; PubMed Central PMCID: PMC6365492.

16: Shaik N, Hee B, Wei H, LaBadie RR. Evaluation of the effects of formulation, food, or a proton-pump inhibitor on the pharmacokinetics of glasdegib (PF-04449913) in healthy volunteers: a randomized phase I study. Cancer Chemother Pharmacol. 2019 Mar;83(3):463-472. doi: 10.1007/s00280-018-3748-8. Epub 2018 Dec 10. PubMed PMID: 30536154; PubMed Central PMCID: PMC6394474.

17: Cortes JE, Douglas Smith B, Wang ES, Merchant A, Oehler VG, Arellano M, DeAngelo DJ, Pollyea DA, Sekeres MA, Robak T, Ma WW, Zeremski M, Naveed Shaik M, Douglas Laird A, O'Connell A, Chan G, Schroeder MA. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results. Am J Hematol. 2018 Nov;93(11):1301-1310. doi: 10.1002/ajh.25238. Epub 2018 Sep 9. PubMed PMID: 30074259; PubMed Central PMCID: PMC6221102.

18: Shaik MN, Hee B, Wei H, LaBadie RR. Evaluation of the effect of rifampin on the pharmacokinetics of the Smoothened inhibitor glasdegib in healthy volunteers. Br J Clin Pharmacol. 2018 Jun;84(6):1346-1353. doi: 10.1111/bcp.13568. Epub 2018 Apr 10. PubMed PMID: 29488303; PubMed Central PMCID: PMC5980541.

19: Savona MR, Pollyea DA, Stock W, Oehler VG, Schroeder MA, Lancet J, McCloskey J, Kantarjian HM, Ma WW, Shaik MN, Laird AD, Zeremski M, O'Connell A, Chan G, Cortes JE. Phase Ib Study of Glasdegib, a Hedgehog Pathway Inhibitor, in Combination with Standard Chemotherapy in Patients with AML or High-Risk MDS. Clin Cancer Res. 2018 May 15;24(10):2294-2303. doi: 10.1158/1078-0432.CCR-17-2824. Epub 2018 Feb 20. PubMed PMID: 29463550.

20: Giri N, Lam LH, LaBadie RR, Krzyzaniak JF, Jiang H, Hee B, Liang Y, Shaik MN. Evaluation of the effect of new formulation, food, or a proton pump inhibitor on the relative bioavailability of the smoothened inhibitor glasdegib (PF-04449913) in healthy volunteers. Cancer Chemother Pharmacol. 2017 Dec;80(6):1249-1260. doi: 10.1007/s00280-017-3472-9. Epub 2017 Oct 30. PubMed PMID: 29086063.